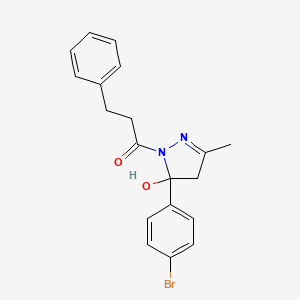![molecular formula C25H26BrNO2 B5112075 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound belongs to the class of piperidinols and is known for its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol has been extensively studied for its potential applications in the fields of medicine and pharmacology. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in cell growth and survival. In particular, this compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol in lab experiments is its high potency and specificity. This compound has been shown to exhibit significant activity against cancer cells at low concentrations, which makes it an attractive candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal models, which is an important consideration for drug safety.
However, one of the limitations of using 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in vivo, and may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential use in the treatment of cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol is a multi-step process that involves the use of various chemical reagents and reaction conditions. The most common method for synthesizing this compound is through the reaction of 4-(4-bromophenyl)piperidin-4-ol with 4-(benzyloxy)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrNO2/c26-23-10-8-22(9-11-23)25(28)14-16-27(17-15-25)18-20-6-12-24(13-7-20)29-19-21-4-2-1-3-5-21/h1-13,28H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQJPOCJYZFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)

![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)


![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)